molecular formula C20H13F3N4OS B3401188 N-(2,5-difluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1040675-37-3

N-(2,5-difluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B3401188
CAS No.: 1040675-37-3
M. Wt: 414.4 g/mol
InChI Key: KWVAQYDKFPHOCO-UHFFFAOYSA-N
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Description

N-(2,5-Difluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a pyrazolo[1,5-a]pyrazine derivative featuring a sulfanylacetamide moiety. The compound’s structure includes:

  • A pyrazolo[1,5-a]pyrazine core substituted with a 4-fluorophenyl group at position 2.
  • A thioether linkage (-S-) at position 4 of the pyrazine ring, connecting to an acetamide group.
  • The acetamide nitrogen is substituted with a 2,5-difluorophenyl group, which introduces steric and electronic effects influencing binding interactions.

This scaffold is designed to optimize interactions with biological targets, leveraging fluorine substituents for enhanced metabolic stability and binding affinity.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4OS/c21-13-3-1-12(2-4-13)16-10-18-20(24-7-8-27(18)26-16)29-11-19(28)25-17-9-14(22)5-6-15(17)23/h1-10H,11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVAQYDKFPHOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a novel compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.

Chemical Structure and Properties

The compound's molecular formula is C17H15F2N3OSC_{17}H_{15}F_2N_3OS with a molecular weight of approximately 353.38 g/mol. Its structure includes a difluorophenyl group and a pyrazolo[1,5-a]pyrazin moiety, contributing to its unique pharmacological profile.

PropertyValue
Molecular FormulaC17H15F2N3OS
Molecular Weight353.38 g/mol
IUPAC NameThis compound
Canonical SMILESC1=CC(=C(C(=C1)F)SC2=NN=C(N2N)C3=CC=C(C=C3)F)F

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the pyrazolo[1,5-a]pyrazin core.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Acetamide formation through acylation.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of pyrazoles have shown promising results against various cancer cell lines by inhibiting key pathways involved in tumor growth and survival . The compound's ability to inhibit BRAF(V600E) and EGFR has been highlighted in studies focusing on its potential as an antitumor agent .

Antimicrobial Properties

Studies have suggested that compounds containing pyrazole derivatives possess antibacterial and antifungal properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes . The specific activity of this compound against various microbial strains remains to be fully elucidated.

Neuropharmacological Effects

Preliminary studies suggest possible anticonvulsant properties linked to similar acetamide compounds. The modulation of neurotransmitter systems could contribute to these effects . However, comprehensive studies are required to establish the exact neuropharmacological profile of this compound.

The precise mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may lead to alterations in cellular processes that promote therapeutic effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Antitumor Efficacy : A study demonstrated that pyrazole derivatives could inhibit tumor growth in vitro and in vivo models by targeting specific kinases involved in cell proliferation .
  • Antimicrobial Activity : Research on related compounds showed significant inhibition of bacterial growth at low concentrations, indicating their potential as new antimicrobial agents .
  • Neuropharmacological Assessment : Compounds structurally related to this compound were tested for anticonvulsant activity with promising results in animal models .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrazolo-Pyrazine Acetamides

Compound Name Pyrazolo-Pyrazine Substituent Acetamide N-Substituent Key Features
Target Compound 2-(4-Fluorophenyl) 2,5-Difluorophenyl Dual fluorine substitution enhances lipophilicity and target affinity
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 2-(4-Methoxyphenyl) 4-Phenoxyphenyl Methoxy group improves solubility; phenoxy group may enhance π-π stacking
2-{[2-(4-Ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide 2-(4-Ethylphenyl) 5-Fluoro-2-methylphenyl Ethyl group increases steric bulk; methyl improves metabolic stability

Key Observations :

  • Fluorine Substitution: The target compound’s 2,5-difluorophenyl group likely offers superior metabolic stability compared to non-fluorinated analogs (e.g., phenoxyphenyl in ) due to reduced oxidative metabolism .
  • Electronic Effects: Methoxy (electron-donating) vs.

Heterocyclic Core Variations

Table 2: Heterocyclic Core Modifications in Related Compounds

Compound Name Core Structure Functional Groups Biological Implications
Target Compound Pyrazolo[1,5-a]pyrazine Sulfanylacetamide Pyrazine N-atoms may participate in H-bonding
F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) Pyrazolo[1,5-a]pyrimidine Diethylacetamide Pyrimidine core enhances planarity; used in radiopharmaceuticals
N-[(4-Chlorophenyl)methyl]-2-{[9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}acetamide Pyrazolo-triazolo-pyrazine Chlorobenzyl group Fused triazolo ring increases rigidity and binding specificity

Key Observations :

  • Pyrazine vs. Pyrimidine : The pyrazine core (target compound) has two adjacent nitrogen atoms, while pyrimidine (F-DPA) features alternating N-atoms. This difference may influence solubility and interaction with nucleic acid targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-difluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-difluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

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